molecular formula C15H22O B1294540 4'-Heptylacetophenone CAS No. 37593-03-6

4'-Heptylacetophenone

Cat. No.: B1294540
CAS No.: 37593-03-6
M. Wt: 218.33 g/mol
InChI Key: UQBRZOXCKKBKDU-UHFFFAOYSA-N
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Description

4’-Heptylacetophenone is an organic compound with the molecular formula C15H22O. It is a derivative of acetophenone, where the phenyl ring is substituted with a heptyl group at the para position. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Heptylacetophenone can be synthesized through Friedel-Crafts acylation. The general procedure involves the reaction of heptanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reactants: Heptanoyl chloride and benzene

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane or carbon disulfide

    Temperature: 0°C to room temperature

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of 4’-Heptylacetophenone follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4’-Heptylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Heptanoic acid or 4’-heptylbenzoic acid.

    Reduction: 4’-Heptylphenylethanol.

    Substitution: Various substituted acetophenones depending on the electrophile used.

Scientific Research Applications

4’-Heptylacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of liquid crystals and other advanced materials.

    Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4’-Heptylacetophenone depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

4’-Heptylacetophenone can be compared with other acetophenone derivatives, such as:

    4’-Methylacetophenone: Similar structure but with a methyl group instead of a heptyl group.

    4’-Ethylacetophenone: Contains an ethyl group at the para position.

    4’-Propylacetophenone: Features a propyl group.

Uniqueness: The heptyl group in 4’-Heptylacetophenone imparts unique physical and chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from its shorter-chain analogs.

Properties

IUPAC Name

1-(4-heptylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBRZOXCKKBKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068039
Record name Ethanone, 1-(4-heptylphenyl)-
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Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37593-03-6
Record name 1-(4-Heptylphenyl)ethanone
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Record name Ethanone, 1-(4-heptylphenyl)-
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Record name 4'-Heptylacetophenone
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Record name Ethanone, 1-(4-heptylphenyl)-
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Record name Ethanone, 1-(4-heptylphenyl)-
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Record name 1-(4-heptylphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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